molecular formula C17H20BrNO4S B7317769 N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzene-1-sulfonamide

N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzene-1-sulfonamide

Cat. No.: B7317769
M. Wt: 414.3 g/mol
InChI Key: HIPWCFUHZDJXFM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-4-22-14-7-9-16(23-5-2)17(11-14)24(20,21)19-15-8-6-13(18)10-12(15)3/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWCFUHZDJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzene-1-sulfonamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonation: The brominated intermediate is then subjected to sulfonation to introduce the sulfonamide group.

    Ethoxylation: Finally, ethoxy groups are introduced at the 2 and 5 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfonic acids or aldehydes.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonamide group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: Due to its sulfonamide structure, it may exhibit antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the development of new antimicrobial drugs.

Industry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzene-1-sulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the bromine atom and ethoxy groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-bromo-2-methylphenyl)butanamide
  • N-(4-bromo-2-methylphenyl)acetamide

Comparison:

  • N-(4-bromo-2-methylphenyl)-2,5-diethoxybenzene-1-sulfonamide is unique due to the presence of both ethoxy groups and the sulfonamide moiety, which can influence its reactivity and potential applications.
  • N-(4-bromo-2-methylphenyl)benzamide lacks the ethoxy groups and sulfonamide moiety, which may result in different chemical properties and applications.
  • N-(4-bromo-2-methylphenyl)butanamide and N-(4-bromo-2-methylphenyl)acetamide have different alkyl chain lengths, affecting their solubility and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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